![molecular formula C15H17NO5 B1414319 [(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate CAS No. 1438415-89-4](/img/structure/B1414319.png)
[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
Overview
Description
[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate, also known as 4-nitrophenyl cyclooct-4-en-1-yl carbonate, is a chemical compound with the molecular formula C13H14N2O6. It is a white, crystalline solid with a melting point of 91-93°C, and is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). This compound has a variety of applications in the scientific research field, including use as a reagent in organic synthesis, a catalyst in polymerization reactions, and a substrate for enzyme-catalyzed reactions.
Scientific Research Applications
Click Chemistry Reactions
TCO-PNB Ester contains a trans-cyclooctene (TCO) group that can participate in click chemistry reactions with tetrazines . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility, making it useful in a wide range of scientific research applications.
Modification of Amine-Containing Molecules
TCO-PNB Ester is an amine-reactive building block . It can be used for the modification of amine-containing molecules in organic media . This makes it valuable in the field of organic chemistry, where it can be used to modify the properties of a variety of different molecules.
Cross-Linking Reagent
TCO-PNB Ester can act as a cross-linking reagent . Cross-linking reagents are used in a variety of scientific research applications, including the study of protein-protein interactions, the stabilization of protein structures, and the creation of polymer networks.
Synthesis of Other Compounds
TCO-PNB Ester can be used in the synthesis of other compounds . For example, it can be used to produce TCO-amine HCl salt and TCO PEG4 succinimidyl ester .
Bioconjugation
The TCO group in TCO-PNB Ester can react with tetrazines to form a covalent bond . This reaction is bioorthogonal, meaning it can occur inside living organisms without interfering with their normal biochemical processes. This makes TCO-PNB Ester useful in bioconjugation, a process used to attach two biomolecules together.
properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
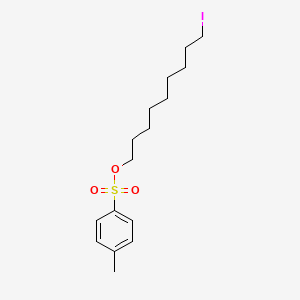
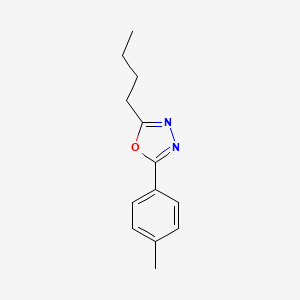
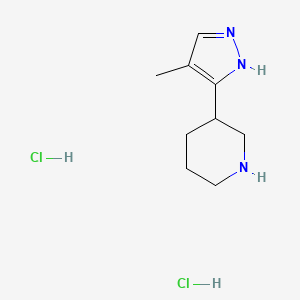
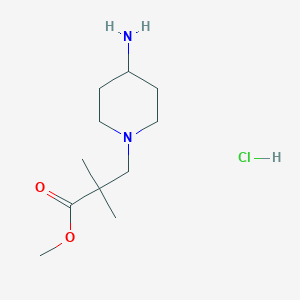

![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)
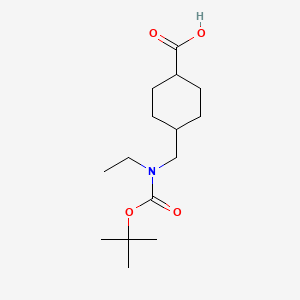



![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)